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Compound of Interest

Compound Name: 2-Ethynyl-4-methylaniline

Cat. No.: B1298657

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a substituted aromatic amine with potential applications in
medicinal chemistry and materials science. Its structural features, including a reactive terminal
alkyne and a nucleophilic aniline moiety, make it a versatile building block for the synthesis of
more complex molecules. A thorough understanding of its spectroscopic properties is crucial for
its identification, characterization, and quality control in various research and development
settings.

This technical guide provides a summary of the available physicochemical data for 2-Ethynyl-
4-methylaniline. As experimental spectroscopic data is not readily available in public
databases, this guide presents predicted *H NMR, 13C NMR, IR, and MS data based on the
analysis of its constituent functional groups. Furthermore, detailed, generalized experimental
protocols for acquiring such data are provided, along with a logical workflow for the
spectroscopic analysis of a novel compound.

Physicochemical Properties of 2-Ethynyl-4-
methylaniline

The known physical and chemical properties of 2-Ethynyl-4-methylaniline are summarized in
the table below. This information is primarily derived from chemical supplier databases.
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Property Value

Molecular Formula CoHoN

Molecular Weight 131.17 g/mol

CAS Number 215589-37-0

Appearance Solid (predicted)

inChi 1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-
6H,10H2,2H3

SMILES Nclc(C#C)cc(C)ecl

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for 2-Ethynyl-4-methylaniline

based on characteristic values for its functional groups.

licted : in CDCL)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

~7.0-7.2 d 1H Ar-H
~6.8-7.0 d 1H Ar-H

~6.7 s 1H Ar-H

~3.5-45 brs 2H -NH2

~3.0 s 1H -C=C-H

~2.3 S 3H -CHs

Rationale: The aromatic protons are expected in the typical 6.5-7.5 ppm region, with splitting
patterns dependent on their coupling. The amine protons often appear as a broad singlet due

to exchange and quadrupolar effects, its chemical shift being concentration-dependent. The
acetylenic proton of a terminal alkyne typically resonates in the 2.0-3.2 ppm range.[1][2][3][4]
The methyl group protons on the aromatic ring will appear as a singlet around 2.3 ppm.
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Predicted **C NMR Data (in CDCls)

Chemical Shift (6, ppm) Carbon Type Assignment
~145-150 Quaternary Ar-C-NH:z
~130-135 CH Ar-CH
~125-130 Quaternary Ar-C-CHs
~115-125 CH Ar-CH
~110-115 Quaternary Ar-C-C=CH
~80-85 CH -C=C-H
~75-80 Quaternary -C=C-H
~20-25 CHs -CHs

Rationale: The aromatic carbons will resonate in the 110-150 ppm region. The sp-hybridized
carbons of the alkyne group are expected between 65 and 100 ppm.[5][6][7][8] The methyl
carbon will be found in the aliphatic region, typically below 30 ppm.

Predicted Infrared (IR) Data
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
N-H stretch
~3400-3300 Medium (asymmetric & Primary Amine
symmetric)
~3300 Strong, sharp =C-H stretch Terminal Alkyne
~3100-3000 Medium C-H stretch Aromatic
~2950-2850 Medium C-H stretch Methyl
Weak to medium, _
~2150-2100 C=C stretch Terminal Alkyne
sharp
~1620-1580 Medium N-H bend Primary Amine
~1600 & ~1500 Medium C=C stretch Aromatic Ring
~1335-1250 Strong C-N stretch Aromatic Amine
~900-675 Strong C-H out-of-plane bend  Aromatic

Rationale: The IR spectrum is expected to show characteristic bands for the primary amine (N-
H stretches and bend), the terminal alkyne (=C-H and C=C stretches), and the substituted
aromatic ring (C-H and C=C stretches, and out-of-plane bending).[9][10][11][12][13][14][15][16]
[17][18][19][20]

Predicted Mass Spectrometry (MS) Data

miz Interpretation

131 [M]* (Molecular lon)
130 [M-H]*

116 [M-CHs]*

104 [M-HCNJ*

77 [CeHs]*
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Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight
of the compound. Common fragmentation pathways for aromatic amines include the loss of a
hydrogen radical and the loss of HCN.[21][22][23][24][25] Terminal alkynes can also lose a
hydrogen radical.[26][27] Fragmentation of the methyl group is also a likely event.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic
compound such as 2-Ethynyl-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Ethynyl-4-methylaniline for *H NMR (20-50 mg for 3C
NMR).

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry vial.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
o Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis or precise chemical shift referencing is required.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine.

[e]

Place the sample in the NMR spectrometer.

(¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity and optimal resolution.
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o Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique
carbon.

» Data Processing:
o Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
o Phase the spectrum to obtain a flat baseline.

o Calibrate the chemical shift scale using the internal standard (TMS at O ppm) or the
residual solvent peak.

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Infrared (IR) Spectroscopy

o Sample Preparation (Solid Film Method):

o Dissolve a small amount (a few milligrams) of 2-Ethynyl-4-methylaniline in a volatile
solvent (e.g., dichloromethane or acetone).

o Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.
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o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

o Identify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

o Pay close attention to the fingerprint region (below 1500 cm~1) for a unique pattern
characteristic of the compound.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

o Prepare a dilute solution of 2-Ethynyl-4-methylaniline in a suitable volatile solvent (e.qg.,
methanol or acetonitrile).

o The sample can be introduced into the mass spectrometer via direct infusion or coupled
with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS) for separation from any impurities.

lonization:

o Choose an appropriate ionization technique. Electron lonization (El) is a common hard
ionization technique that provides detailed fragmentation patterns. Electrospray lonization
(ESI) is a soft ionization technique that typically yields the molecular ion with minimal
fragmentation.

Mass Analysis:

o The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on
their mass-to-charge (m/z) ratio.

o A mass spectrum is generated by plotting the relative abundance of ions versus their m/z
ratio.

Data Analysis:
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o Identify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information. The difference in m/z
values between fragment ions can indicate the loss of specific neutral fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
novel chemical entity like 2-Ethynyl-4-methylaniline.
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Workflow for Spectroscopic Characterization of a Novel Compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is
essential for the unambiguous structural elucidation and characterization of 2-Ethynyl-4-
methylaniline and other novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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